4-Ethoxyindolin-1-amine
Description
Properties
IUPAC Name |
4-ethoxy-2,3-dihydroindol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-13-10-5-3-4-9-8(10)6-7-12(9)11/h3-5H,2,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZYPESNCJCGQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Indolin-1-amine Moiety
The indolin-1-amine moiety, featuring a nitrogen atom attached directly to the heterocyclic nitrogen, presents a unique combination of a secondary amine and a hydrazine-like structure. This arrangement is central to the molecule's reactivity.
Nucleophilic Behavior of the Amine Nitrogen
The terminal nitrogen atom of the 1-amine group possesses a lone pair of electrons, rendering it nucleophilic. epo.orglibretexts.org This characteristic allows it to participate in a variety of bond-forming reactions. The nucleophilicity of amines enables them to react with a range of electrophiles, including alkyl halides, acid chlorides, and carbonyl compounds. epo.orglibretexts.org
The general reactivity of amines as nucleophiles is well-established. epo.org For instance, primary amines react with alkyl halides to form secondary amines, which can undergo further alkylation to produce tertiary amines and even quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. organic-chemistry.org Similarly, acylation with acid chlorides or anhydrides yields amides. libretexts.org These reactions proceed via nucleophilic attack of the amine's lone pair on the electrophilic center.
In the context of 4-Ethoxyindolin-1-amine, the N-amino group is expected to exhibit this characteristic nucleophilicity. However, its reactivity might be modulated by the electronic effects of the indoline (B122111) ring system.
Table 1: Representative Nucleophilic Reactions of Amines
| Reaction Type | Electrophile | Product Type | General Conditions |
|---|---|---|---|
| Alkylation | Alkyl Halide (R-X) | Secondary Amine | Base, Solvent |
| Acylation | Acid Chloride (R-COCl) | Hydrazide | Base (e.g., Pyridine) |
This table presents generalized reactions for primary amines to illustrate the expected nucleophilic behavior of the amine nitrogen in this compound. Specific conditions and outcomes would require experimental verification.
Electrophilic Aromatic Substitution on the Indoline Ring
The benzene (B151609) portion of the indoline ring is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class for aromatic compounds. wikipedia.orglibretexts.orgsavemyexams.com The outcome of such reactions is heavily influenced by the directing effects of the substituents already present on the ring. In this compound, the ring is substituted with an ethoxy group at the C4 position and the fused, substituted pyrrolidine (B122466) ring.
The ethoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. savemyexams.com The nitrogen atom of the indoline ring (N1) is an amino group, which is also strongly activating and ortho, para-directing. The combined influence of the 4-ethoxy group and the N1-amino moiety would render the aromatic ring highly activated towards electrophiles.
The directing effects of these two groups would reinforce each other, strongly favoring substitution at the C5 and C7 positions, which are ortho and para to the N1-amino group and ortho to the ethoxy group. The C5 position is sterically more accessible than the C7 position, which is situated between the ethoxy group and the fused ring junction. Therefore, electrophilic attack is most likely to occur at C5.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophilic Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4-ethoxyindolin-1-amine |
| Halogenation | Br₂, FeBr₃ | 5-Bromo-4-ethoxyindolin-1-amine |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-4-ethoxyindolin-1-amine |
The predictions in this table are based on established principles of electrophilic aromatic substitution. lumenlearning.comnih.gov The high reactivity of the ring may necessitate milder conditions to avoid polysubstitution or side reactions.
Ring-Opening and Ring-Closing Reactions of Indoline Scaffolds
Indoline and its derivatives can participate in reactions that involve the opening of the five-membered heterocyclic ring or in cascade reactions that lead to the formation of new fused ring systems. nih.govacs.org These transformations are often catalyzed by transition metals and can proceed through various mechanisms, including the cleavage of C-C or C-N bonds. mdpi.comthieme-connect.com For example, copper-catalyzed three-component coupling reactions involving 2-aminobenzaldehydes, secondary amines, and terminal acetylenes can yield 3-aminoindolines through a cascade process that involves cyclization. acs.org
While specific examples for this compound are not documented, the indoline scaffold itself is a precursor for such transformations. The stability of the indoline ring is substantial, but under specific conditions, such as oxidative cleavage or reductive ring-opening, it can be manipulated. thieme-connect.comwikipedia.org Ring-closing reactions, often intramolecular, can also be envisioned, where the N-amino group could act as a nucleophile to react with a suitably placed electrophilic group on a side chain, leading to novel polycyclic structures.
Transformations Involving the Ethoxy Group
The ethoxy group at the C4 position is a key feature of the molecule, influencing the electronic properties of the aromatic ring and offering a site for specific chemical transformations.
Cleavage Reactions of Alkyl Ethers
The cleavage of the ether bond (C-O) in aryl alkyl ethers like 4-ethoxyindoline (B1339313) is a well-known transformation typically requiring strong acidic conditions. libretexts.orgmasterorganicchemistry.comub.edu The most common reagents for this purpose are strong hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.org
The reaction mechanism can proceed via either an SN1 or SN2 pathway. libretexts.orgmasterorganicchemistry.com In the case of 4-ethoxyindoline, the ether oxygen would first be protonated by the strong acid. Subsequently, the halide ion (e.g., I⁻) would act as a nucleophile. Since the carbon of the aromatic ring is resistant to nucleophilic attack, the cleavage will occur at the ethyl group's C-O bond. This reaction would follow an SN2 mechanism, where the iodide ion attacks the ethyl group, leading to the formation of 4-hydroxyindolin-1-amine (a phenol (B47542) derivative) and ethyl iodide.
Reaction Scheme for Ether Cleavage: this compound + HI (excess) → 4-Hydroxyindolin-1-amine + CH₃CH₂I
This transformation from an ethoxy to a hydroxyl group can significantly alter the molecule's properties and provide a handle for further functionalization.
Functional Group Interconversions at the Ethoxy Site
Functional group interconversion refers to the transformation of one functional group into another. brainkart.comvanderbilt.eduimperial.ac.ukyoutube.com Beyond complete cleavage, the ethoxy group itself is generally stable. However, the primary transformation at this site involves its conversion to a hydroxyl group as described above. Once converted to the phenol (4-hydroxyindolin-1-amine), a wide array of functional group interconversions become accessible. The phenolic hydroxyl group can be converted into esters, other ethers, or sulfonate esters, opening up diverse synthetic possibilities.
For instance, the resulting 4-hydroxyindolin-1-amine could be reacted with an acyl chloride to form an ester or with an alkyl halide under Williamson ether synthesis conditions to introduce a different alkyl group.
Table 3: Potential Functional Group Interconversions Following Ether Cleavage
| Starting Material | Reagent | Product Functional Group |
|---|---|---|
| 4-Hydroxyindolin-1-amine | Acyl Chloride (RCOCl) | Aryl Ester |
| 4-Hydroxyindolin-1-amine | Alkyl Halide (R'-X), Base | Aryl Ether |
This table illustrates potential subsequent reactions after the initial ethoxy group cleavage. These are standard transformations for phenolic compounds.
Reaction Mechanisms and Kinetic Studies
Detailed Mechanistic Pathways of Key Reactions
No published studies detailing the mechanistic pathways of key reactions involving this compound were found.
Kinetic Analysis of Reaction Rates
No published studies providing a kinetic analysis of reaction rates for this compound were found.
Derivatization and Structural Modification Strategies
N-Substitution of the Indolin-1-amine Nitrogen
The primary amine of the indolin-1-amine moiety is a versatile nucleophile, readily participating in a variety of N-substitution reactions. These modifications are fundamental in altering the compound's steric and electronic properties.
Alkylation and Acylation Reactions
Alkylation: The nitrogen atom of 4-Ethoxyindolin-1-amine can be alkylated using alkyl halides. This reaction, a nucleophilic aliphatic substitution, typically proceeds under basic conditions to neutralize the hydrogen halide byproduct. The reaction of a primary amine with an alkyl halide can sometimes lead to overalkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, due to the increased nucleophilicity of the alkylated products. However, selective mono-alkylation can often be achieved by carefully controlling the stoichiometry of the reactants. Radical alkylation of similar amine precursors has also been demonstrated using 4-alkyl-1,4-dihydropyridines under photoredox and Brønsted acid co-catalysis, a method that tolerates a wide range of functional groups. organic-chemistry.orgnih.gov
Acylation: N-acylation is a widely used transformation for amines to form amides. nih.gov This can be accomplished using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the acid byproduct. google.comresearchgate.netyoutube.com The reaction is typically high-yielding and chemoselective for the amine over other functional groups. These acylation methods are robust and form a cornerstone of synthetic chemistry for creating amide bonds from primary and secondary amines. fishersci.itnih.gov
Table 1: Representative N-Substitution Reactions
| Entry | Electrophile | Reagent/Conditions | Expected Product |
|---|---|---|---|
| 1 | Benzyl bromide | K₂CO₃, Acetonitrile, reflux | N-benzyl-4-ethoxyindolin-1-amine |
| 2 | Acetyl chloride | Triethylamine, CH₂Cl₂, 0 °C to rt | N-(4-ethoxyindolin-1-yl)acetamide |
| 3 | Methyl iodide (excess) | NaHCO₃, Methanol, reflux | (4-ethoxyindolin-1-yl)trimethylammonium iodide |
Formation of Amides and Sulfonamides
Amide Formation: Beyond simple acylation with acyl halides, amides of this compound can be synthesized directly from carboxylic acids using peptide coupling reagents. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives such as 1-hydroxybenzotriazole (HOBt) activate the carboxylic acid to facilitate nucleophilic attack by the amine. nih.gov This method is particularly useful for coupling more complex or sensitive carboxylic acids. fishersci.itnih.gov
Sulfonamide Formation: Sulfonamides are significant functional groups in medicinal chemistry and can be readily prepared from this compound. The most common method involves the reaction of the amine with a sulfonyl chloride in the presence of a base such as pyridine. cbijournal.com This reaction is generally efficient for primary and secondary amines. tue.nl Alternative modern approaches include the electrochemical oxidative coupling of amines and thiols and one-pot syntheses from unactivated acids and amines, showcasing the evolution of sulfonamide synthesis. tue.nlnih.govresearchgate.net
Synthesis of Quaternary Ammonium Salts
Quaternary ammonium salts are permanently charged ionic compounds formed by the exhaustive alkylation of amines. wikipedia.org Treating this compound with an excess of a suitable alkylating agent, such as methyl iodide, would lead to the formation of the corresponding quaternary ammonium salt. lobachemie.com The reaction proceeds via stepwise alkylation of the primary amine to a secondary, then tertiary amine, which is subsequently alkylated a final time. As the tertiary amine is often the most nucleophilic intermediate, its conversion to the quaternary salt is typically rapid and efficient, provided a sufficient amount of the alkylating agent is used. These salts have applications as phase-transfer catalysts and antimicrobial agents. wikipedia.orgdrugbank.comtaylorandfrancis.comzhishangchemical.com
Functionalization of the Indoline (B122111) Core
The aromatic ring of the indoline core is the second major site for derivatization, allowing for the introduction of various substituents through electrophilic aromatic substitution or modern cross-coupling methodologies.
Halogenation and Nitration Studies
Halogenation: The indoline ring is activated towards electrophilic aromatic substitution. The 4-ethoxy group is an ortho-, para-directing and activating group, while the N-aminoindoline moiety is also activating and will direct incoming electrophiles. The positions most susceptible to substitution would be C5 and C7. Regioselective bromination of similar substituted indazole systems has been achieved using N-bromosuccinimide (NBS), suggesting that similar strategies could be applied to 4-ethoxyindoline (B1339313) to yield halogenated derivatives suitable for further functionalization. semanticscholar.org
Nitration: Nitration of aromatic rings is a classic electrophilic substitution reaction. For the 4-ethoxyindoline scaffold, nitration would likely occur at the C5 or C7 position. The electron-donating nature of the ethoxy group and the fused amino-pyrrolidine ring strongly activate these positions. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would need to be carefully controlled to avoid over-reaction or oxidation, especially given the electron-rich nature of the substrate. The use of nitroarenes as electrophilic partners in Suzuki-Miyaura reactions has also been explored, highlighting a potential synthetic application for nitrated indoline derivatives. mdpi.com
Table 2: Potential Functionalization of the Indoline Core
| Entry | Reaction | Reagent/Conditions | Expected Major Product(s) |
|---|---|---|---|
| 1 | Bromination | N-Bromosuccinimide, CCl₄, reflux | 5-bromo-4-ethoxyindolin-1-amine and/or 7-bromo-4-ethoxyindolin-1-amine |
| 2 | Nitration | HNO₃, H₂SO₄, 0 °C | 5-nitro-4-ethoxyindolin-1-amine and/or 7-nitro-4-ethoxyindolin-1-amine |
| 3 | Suzuki Coupling | 4-methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 7-(4-methoxyphenyl)-4-ethoxyindolin-1-amine (from 7-bromo precursor) |
Suzuki-Miyaura and Other Cross-Coupling Reactions
The introduction of a halogen atom onto the indoline ring, as described in section 4.2.1, opens the door to a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most versatile of these methods. nih.govbeilstein-journals.orgmdpi.com A 7-bromo-4-ethoxyindoline derivative, for instance, could be coupled with various aryl or heteroaryl boronic acids to introduce diverse aromatic substituents at the C7 position. semanticscholar.orgbeilstein-journals.org The choice of catalyst, ligand, base, and solvent is crucial for optimizing these reactions, which have become indispensable in drug discovery and materials science. nih.govmdpi.comresearchgate.net Other cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) or Sonogashira coupling (for C-C alkyne formation), could similarly be employed to further diversify the 4-ethoxyindoline scaffold, starting from the corresponding halogenated intermediates. mdpi.com
Side-Chain Modifications
The primary amino group at the 1-position of the indoline ring is a key site for side-chain modifications. This exocyclic amine offers a nucleophilic center that can readily participate in various chemical reactions to introduce new side chains or modify existing ones.
The N-alkylation of the 1-amino group is a fundamental strategy for introducing alkyl chains of varying lengths. This can be achieved through several established synthetic methods. For instance, reductive amination with aldehydes or ketones of different chain lengths can furnish N-alkylated derivatives. Alternatively, direct N-alkylation using alkyl halides in the presence of a suitable base provides another route to these compounds nih.govyoutube.com.
The choice of alkylating agent allows for precise control over the length of the introduced side chain, ranging from simple methyl or ethyl groups to longer alkyl chains. The reaction conditions, such as the choice of solvent and base, can be optimized to achieve high yields of the desired N-alkylated products.
| Starting Material | Reagent | Product | Modification Type |
| This compound | Formaldehyde, NaBH₃CN | 1-(Methylamino)-4-ethoxyindoline | Alkyl Chain Introduction |
| This compound | Acetaldehyde, NaBH₃CN | 1-(Ethylamino)-4-ethoxyindoline | Alkyl Chain Elongation |
| This compound | Propionaldehyde, NaBH₃CN | 4-Ethoxy-1-(propylamino)indoline | Alkyl Chain Elongation |
| This compound | Bromoethane, K₂CO₃ | 1-(Ethylamino)-4-ethoxyindoline | Alkyl Chain Introduction |
| This compound | 1-Bromopropane, K₂CO₃ | 4-Ethoxy-1-(propylamino)indoline | Alkyl Chain Elongation |
Conversely, should a derivative with a longer alkyl chain already be synthesized, methods for shortening the chain, such as oxidative cleavage, could be employed, although this is a less common strategy in primary drug discovery efforts.
The introduction of heteroatoms and various functional groups into the side chain can significantly alter the physicochemical properties of the parent molecule, such as polarity, hydrogen bonding capacity, and basicity. This, in turn, can influence the molecule's biological activity and pharmacokinetic profile.
Acylation Reactions: The 1-amino group can be readily acylated using a variety of acylating agents, such as acyl chlorides or acid anhydrides, to introduce amide functionalities youtube.com. This transformation is a common strategy in medicinal chemistry to introduce carbonyl groups and other functionalities. The nature of the acyl group can be varied extensively, from simple acetyl groups to more complex moieties containing heteroatoms.
Sulfonylation Reactions: Similarly, reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. The R-group of the sulfonyl chloride can be an alkyl or aryl group, potentially bearing other functional groups.
Introduction of Heteroatoms: Heteroatoms like oxygen, sulfur, and nitrogen can be incorporated into the side chain through various synthetic routes. For example, alkylation with haloalkyl ethers or haloalkylamines can introduce ether or additional amino functionalities, respectively. The introduction of heteroatoms can lead to compounds with improved solubility and potential for new interactions with biological targets nih.gov.
| Starting Material | Reagent | Product | Functional Group Introduced |
| This compound | Acetyl chloride, Et₃N | N-(4-Ethoxyindolin-1-yl)acetamide | Amide |
| This compound | Benzoyl chloride, Pyridine | N-(4-Ethoxyindolin-1-yl)benzamide | Amide |
| This compound | Methanesulfonyl chloride, Et₃N | N-(4-Ethoxyindolin-1-yl)methanesulfonamide | Sulfonamide |
| This compound | 2-Chloroethanol, NaH | 2-((4-Ethoxyindolin-1-yl)amino)ethanol | Hydroxyl, Secondary Amine |
| This compound | Chloroacetonitrile, K₂CO₃ | 2-((4-Ethoxyindolin-1-yl)amino)acetonitrile | Nitrile, Secondary Amine |
Synthesis of Conjugates and Hybrid Molecules
The synthesis of conjugates and hybrid molecules involves covalently linking the this compound scaffold to another pharmacologically active molecule or a targeting moiety. This approach aims to create bifunctional molecules with potentially synergistic or novel biological activities nih.gov. The 1-amino group serves as a convenient handle for such conjugation reactions.
For instance, the amine can be used to form an amide or sulfonamide bond with a carboxylic acid or sulfonic acid group of another molecule, respectively. Linkers of varying lengths and compositions can be inserted between the two molecular entities to optimize the spatial orientation and biological activity.
Examples of molecules that could be conjugated to this compound include:
Amino acids and peptides: To potentially improve cell permeability or target specific protein-protein interactions.
Known pharmacophores: To create hybrid molecules that interact with multiple biological targets. For instance, linking to a molecule with a known affinity for a particular receptor could lead to a compound with a dual mode of action.
Fluorescent dyes or biotin: To create molecular probes for biological studies.
The synthesis of such conjugates often involves standard peptide coupling reagents (e.g., DCC, HBTU) for amide bond formation or simple nucleophilic substitution reactions.
| This compound Derivative | Conjugated Moiety | Linkage Type | Potential Application |
| This compound | Boc-Glycine | Amide | Bioactive Peptide Conjugate |
| This compound | Ibuprofen | Amide | Dual-Action Anti-inflammatory |
| This compound | Dansyl chloride | Sulfonamide | Fluorescent Probe |
| 1-(2-Aminoethyl)-4-ethoxyindoline | Biotin-NHS ester | Amide | Biotinylated Probe for Avidin Binding |
These derivatization strategies provide a versatile platform for the structural modification of this compound, enabling a systematic exploration of its chemical space and potential applications.
Advanced Spectroscopic and Structural Elucidation
High-Resolution Mass Spectrometry for Molecular Characterization
To characterize 4-Ethoxyindolin-1-amine, high-resolution mass spectrometry (HRMS) would be essential. pnnl.govnih.gov This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition and confirmation of its molecular formula (C10H14N2O). Techniques like electrospray ionization (ESI) would likely be employed to generate the ions for analysis. purdue.edu The resulting data would be presented in a table format, comparing the calculated exact mass with the experimentally observed mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. awi.dersc.org
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and StereochemistryTwo-dimensional NMR techniques are crucial for unambiguously assigning the signals from 1D NMR and establishing the complete molecular structure.slideshare.netemerypharma.com
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to connect adjacent protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is key for piecing together the carbon skeleton and the placement of substituents. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which protons are close to each other in space, which is important for confirming stereochemistry and conformation. harvard.edu
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing their vibrational modes. americanpharmaceuticalreview.comresearchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic parts, C-O stretching of the ethoxy group, and C-N stretching. libretexts.orgnasa.gov Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search for scientific literature and data pertaining to "this compound" reveals a lack of specific theoretical and computational chemistry investigations for this particular compound. While extensive research exists on the broader class of indole (B1671886) derivatives, the specific molecule of interest does not appear to have been the subject of dedicated computational studies according to the available search results.
Therefore, it is not possible to provide a detailed article on the electronic structure, spectroscopic properties, reaction mechanisms, or conformational analysis of "this compound" that is based on published research findings. Constructing such an article without specific data would require extrapolation from other compounds, which would not be scientifically accurate and would violate the strict requirement to focus solely on "this compound".
Further research in the field of computational chemistry may, in the future, include studies on "this compound," which would then enable a detailed analysis as outlined in the user's request. At present, however, the necessary data to fulfill this request is not available in the public domain.
Theoretical and Computational Chemistry Investigations
Structure-Property Relationship Studies using Computational Approaches
While specific computational studies exclusively targeting 4-Ethoxyindolin-1-amine are not extensively documented in publicly available literature, the structure-property relationships of the broader class of indole (B1671886) and indoline (B122111) derivatives have been thoroughly investigated using a variety of computational methods. These studies provide a robust framework for understanding how the structural features of this compound likely influence its chemical behavior and potential biological activity. The primary computational approaches applied to analogous compounds include Quantitative Structure-Activity Relationship (QSAR) modeling, Density Functional Theory (DFT) calculations, and molecular docking simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For indole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.govnih.gov These analyses build a predictive model by mapping the steric and electrostatic fields of molecules and correlating them with their activities. nih.gov
For a compound like this compound, a QSAR model would analyze descriptors such as:
Steric Fields: The volume and shape of the ethoxy group at the 4-position and the amine group at the 1-position.
Electrostatic Fields: The distribution of partial charges across the molecule, influenced by the electronegative oxygen and nitrogen atoms.
Hydrophobicity: The contribution of the aromatic ring and the ethoxy group to the molecule's lipophilicity.
These models help in predicting the activity of new derivatives and in understanding which structural modifications are likely to enhance desired properties. nih.gov For instance, studies on similar indole derivatives have shown that substitutions on the indole ring significantly influence receptor affinity and activity. nih.gov
| Computational Method | Key Molecular Descriptors Analyzed | Predicted Properties |
|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields, Hydrophobic Fields, H-bond Donors/Acceptors | Receptor Binding Affinity, Enzyme Inhibition (e.g., MAO), Antioxidant Activity |
| 2D-QSAR | Topological Indices, Molecular Weight, LogP | General Biological Activity, Pharmacokinetic Parameters |
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com For aromatic amines and heterocyclic compounds similar to this compound, DFT calculations provide insights into fundamental properties that govern their behavior.
Key parameters calculated using DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the nitrogen and oxygen atoms would be expected to be electron-rich sites.
Optimized Molecular Geometry: DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing a detailed 3D structure of the molecule. nih.gov
| Calculated Parameter | Typical Value Range for Indoline Derivatives | Significance |
|---|---|---|
| HOMO Energy | -5.0 to -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -0.5 to -2.0 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.0 to 4.0 Debye | Measures polarity and influences intermolecular interactions |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov It is widely used to understand how a ligand, such as this compound, might interact with the active site of a biological target like an enzyme or a receptor. researchgate.net
Docking studies on related indoline and indole structures have revealed the importance of specific interactions:
Hydrogen Bonding: The amine group (-NH2) in this compound can act as a hydrogen bond donor, while the oxygen of the ethoxy group can act as an acceptor. These interactions are often critical for anchoring a ligand within a protein's binding pocket. nih.gov
Hydrophobic Interactions: The bicyclic indoline core provides a hydrophobic surface that can interact with nonpolar amino acid residues in the target protein. nih.gov
Pi-Stacking: The aromatic portion of the indoline ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
These simulations provide a structural basis for the molecule's biological activity and guide the design of derivatives with improved binding affinity and selectivity. researchgate.net
Exploration of Potential Chemical and Material Science Applications
Applications as Chemical Intermediates in Organic Synthesis
Chemical intermediates, often referred to as building blocks, are foundational to the synthesis of more complex molecules. enamine.netenamine.netpurkh.com The bifunctional nature of 4-Ethoxyindolin-1-amine, possessing both a nucleophilic secondary amine within the indoline (B122111) ring and a primary exocyclic amine, alongside an activated aromatic ring, positions it as a valuable precursor in multistep synthetic sequences.
The indoline framework is a well-established building block in organic synthesis. ekb.eg The presence of the 1-amine group in this compound introduces a versatile handle for a variety of chemical transformations. This primary amine can undergo a wide range of reactions, such as acylation, alkylation, and condensation with carbonyl compounds to form imines, which can then be further elaborated. purkh.com
The ethoxy group at the 4-position, being an electron-donating group, activates the benzene (B151609) ring towards electrophilic aromatic substitution, potentially directing substituents to the ortho and para positions (5 and 7 positions of the indoline ring). This electronic property allows for the regioselective introduction of further functionalities, expanding the molecular complexity and diversity of the resulting compounds. The combination of these reactive sites makes this compound a potentially valuable scaffold for the construction of intricate molecular architectures.
The indoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its recurrence in numerous biologically active compounds. nih.govnih.govscilit.com Indoline derivatives have been investigated for a wide spectrum of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents. nih.govscilit.comresearchgate.net
The structural features of this compound make it an intriguing starting point for the development of novel pharmaceutical and agrochemical candidates. The 1-amine group can serve as a key pharmacophoric element or as an attachment point for various side chains to modulate biological activity and pharmacokinetic properties. For instance, substituted indolines have been developed as potent and selective α1A-adrenoceptor antagonists. acs.org
In the field of agrochemicals, indole (B1671886) derivatives are also of significant interest. researchgate.net The indoline core can be found in compounds with insecticidal and herbicidal properties. The specific substitution pattern of this compound could be exploited to design new agrochemicals with potentially novel modes of action or improved efficacy.
| Compound Name | Substitution Pattern | Reported Biological Activity | Reference |
|---|---|---|---|
| Sunitinib | Indolin-2-one derivative | Anticancer (Tyrosine kinase inhibitor) | researchgate.net |
| (R)-14r | Indoline derivative | α1A-Adrenoceptor antagonist | acs.org |
| Indocaine | - | Local anesthetic | wikipedia.org |
Role in Catalysis
The field of catalysis heavily relies on the design of ligands that can coordinate to metal centers and modulate their reactivity, as well as on the development of purely organic molecules that can act as catalysts. The nitrogen atoms in this compound suggest its potential utility in both metal-catalyzed reactions and organocatalysis.
Nitrogen-containing heterocyclic compounds are ubiquitous as ligands in coordination chemistry and catalysis. researchgate.net The indoline nitrogen and the exocyclic primary amine in this compound present two potential coordination sites for metal ions. This allows for the possibility of forming bidentate chelate complexes, which are often more stable than their monodentate counterparts.
By modifying the 1-amine group, for example, through condensation with aldehydes or ketones to form imine ligands, a variety of N,N'-donor ligands could be synthesized. researchgate.net These ligands could then be used to prepare complexes with transition metals such as palladium, copper, or iron, which are widely used in cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the ligand, influenced by the electron-donating ethoxy group, could fine-tune the catalytic activity of the metal center. nih.gov
| Ligand Type | Metal | Catalytic Application | Reference |
|---|---|---|---|
| Indole-substituted N-Heterocyclic Carbene (NHC) | Copper (Cu) | Hydrosilylation, C-N coupling | nih.gov |
| Phenoxy-amido ligands | Rare-earth metals | Polymerization of lactide | nih.gov |
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral amines and their derivatives are among the most successful classes of organocatalysts. While this compound is achiral, it could serve as a precursor for the synthesis of chiral organocatalysts.
For example, the primary amine could be used to introduce a chiral auxiliary, or the indoline ring itself could be rendered chiral through asymmetric synthesis or resolution. Such chiral indoline-based catalysts could potentially be employed in a variety of stereoselective transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. The development of organocatalytic methods for the stereoselective synthesis of indoline derivatives has been reported, highlighting the importance of this scaffold in the field. nih.govacs.org
Contributions to Material Science
The incorporation of heterocyclic aromatic units into polymers can impart unique electronic, optical, and thermal properties to the resulting materials. Indole-based polymers have been explored for applications such as conducting polymers and microporous materials. nih.govacs.org
This compound, with its two distinct amine functionalities, could potentially serve as a monomer in polymerization reactions. For example, it could undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. The presence of the indoline and ethoxy groups in the polymer backbone would be expected to influence the material's properties, such as its thermal stability, solubility, and fluorescence. The development of indole-based aromatic polyesters has demonstrated the potential of this heterocyclic unit in creating high-performance polymers. nih.govrsc.org
Use in Analytical Chemistry
In analytical chemistry, the precise detection, quantification, and separation of molecules are paramount. Amine-containing reagents can play a critical role in achieving these objectives.
Derivatization is a common strategy in analytical chemistry to enhance the detectability and chromatographic separation of analytes. nih.gov This involves chemically modifying the target molecule to attach a tag that is more easily detected by analytical instruments like HPLC with fluorescence detection or mass spectrometry. nih.govlibretexts.org Primary amines are reactive nucleophiles that can be targeted by a variety of derivatizing agents. Conversely, a molecule containing a primary amine, such as this compound, could itself be developed into a derivatization agent. The amine group allows it to react with other functional groups, such as carboxylic acids (after activation) or carbonyls, to form stable covalent bonds. thermofisher.comresearchgate.net If the indoline portion of the molecule possesses desirable properties, such as strong UV absorbance or fluorescence, it could serve as the detectable tag, enabling sensitive quantification of the derivatized analytes.
Interactive Table: Common Derivatizing Agent Functional Groups and Their Targets
| Derivatizing Agent Functional Group | Target Analyte Functional Group | Resulting Linkage |
|---|---|---|
| Amine (e.g., in this compound) | Activated Carboxylic Acid | Amide |
| Amine (e.g., in this compound) | Aldehyde/Ketone (Carbonyl) | Imine (Schiff Base) |
| Isothiocyanate | Primary/Secondary Amine | Thiourea |
| Acyl Halide | Amine, Alcohol, Phenol (B47542) | Amide, Ester |
The separation of enantiomers, or chiral separation, is crucial in many fields, particularly in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. nih.govwvu.edu One method for separating enantiomers is to derivatize the racemic mixture with a chiral agent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated using standard chromatographic techniques like HPLC. researchgate.net A chiral amine can be used as a chiral derivatization agent for the separation of racemic acids or other suitable compounds.
Lack of Publicly Available Research Data for "this compound" Prevents Article Generation
Following a comprehensive and targeted search for scholarly articles and research data, it has been determined that there is insufficient publicly available scientific literature focusing on the chemical compound “this compound” to construct the requested article. The search aimed to identify studies related to its structure-activity relationships in in vitro biological contexts, including its design, synthesis, and evaluation for antiproliferative, antimicrobial, and antifungal activities.
While the search did identify a broad range of studies on related heterocyclic structures, such as indole, indoline, quinoline, and thiazolidinone derivatives, this information does not directly address the specified subject of "this compound." For instance, research on indoline-2-carboxylic acid N-(substituted)phenylamide derivatives has shown cytotoxicity against various cancer cell lines, and studies on indolglyoxyl-polyamine conjugates have explored their potential as antimicrobial agents. However, extrapolating these findings to "this compound" without direct experimental evidence would be scientifically inaccurate and speculative.
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Therefore, the creation of a thorough, informative, and scientifically accurate article as per the user's request is not possible at this time. Further research and publication on the biological activities of "this compound" would be necessary before such an article could be written.
Structure Activity Relationship Studies in in Vitro Biological Contexts Mechanistic Focus
Other In Vitro Biological Activities (e.g., Antioxidant, Enzyme Inhibition)
Currently, there is a notable absence of publicly available scientific literature detailing the specific antioxidant or enzyme-inhibiting properties of 4-Ethoxyindolin-1-amine. Extensive searches of chemical and biological research databases did not yield any studies that have directly evaluated this compound for these particular in vitro biological activities. Therefore, no data on its potential to scavenge free radicals or inhibit specific enzymes can be presented.
Computational Approaches to Structure-Activity Relationships (QSAR/Docking)
In a similar vein to the lack of in vitro data, there are no specific Quantitative Structure-Activity Relationship (QSAR) models or molecular docking studies published in peer-reviewed literature that focus on this compound. Computational chemistry and molecular modeling are powerful tools for predicting the biological activity and interaction of molecules with specific targets. However, it appears that this compound has not yet been the subject of such computational investigations.
Q & A
Q. What synthetic strategies are optimal for preparing 4-Ethoxyindolin-1-amine with high purity, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A multi-step synthesis involving nucleophilic substitution or reductive amination is typically employed. For example, indole derivatives can be synthesized via copper-catalyzed coupling reactions in PEG-400/DMF solvent systems, followed by purification using column chromatography (e.g., 70:30 ethyl acetate/hexane) . Key optimization steps include:
- Temperature control : Stirring at room temperature for 48 hours to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Purification : Column chromatography with gradient elution ensures high purity (>95%).
Characterization via -/-NMR and HRMS is critical for confirming structural integrity .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR analysis : Compare experimental -NMR peaks (e.g., δ 7.62 for aromatic protons) and -NMR signals (e.g., δ 113.9 for indole carbons) with literature data .
- Mass spectrometry : Use FAB-HRMS to confirm molecular weight (e.g., m/z 349.1671 [M+H]) .
- TLC validation : Monitor reaction progress with R values (e.g., 0.50 in ethyl acetate/hexane) .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the structure-activity relationship (SAR) of this compound derivatives in biological systems?
- Methodological Answer :
- Variable selection : Systematically modify substituents (e.g., ethoxy group position, amine alkylation) and evaluate effects on bioactivity .
- In vitro assays : Use enzyme inhibition or cell viability assays (e.g., IC determination) to quantify activity.
- Control groups : Include reference compounds (e.g., known kinase inhibitors) and solvent controls to validate specificity .
- Statistical analysis : Apply ANOVA or t-tests to assess significance between derivatives .
Q. How should researchers address contradictory data in studies involving this compound, such as divergent bioactivity results across publications?
- Methodological Answer :
- Source evaluation : Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook) and peer-reviewed journals, excluding unreliable platforms like BenchChem .
- Experimental replication : Repeat assays under standardized conditions (pH, temperature, cell lines) to isolate variables .
- Meta-analysis : Use systematic review frameworks (e.g., Cochrane guidelines) to synthesize findings and identify methodological biases .
Q. What strategies can be used to elucidate the metabolic pathways or degradation products of this compound in pharmacological studies?
- Methodological Answer :
- Isotopic labeling : Synthesize -labeled analogs to track metabolic fate via LC-MS/MS .
- In silico prediction : Use tools like Pistachio or Reaxys to model plausible metabolic transformations .
- Enzyme inhibition studies : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .
Experimental Design & Data Analysis
Q. How can researchers design a dose-response study for this compound to determine its therapeutic window?
- Methodological Answer :
- Dose range : Test concentrations spanning 3–5 log units (e.g., 1 nM–100 µM) to capture EC/LD values .
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism .
- Error bars : Calculate standard deviations from triplicate experiments to ensure reproducibility .
Q. What computational methods are effective for predicting the physicochemical properties or binding affinity of this compound derivatives?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases) .
- QSAR modeling : Train models on datasets with experimentally determined logP, pKa, and IC values .
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties .
Ethical & Reporting Standards
Q. How should researchers document synthetic procedures and analytical data for this compound to meet journal reproducibility guidelines?
- Methodological Answer :
- Detailed protocols : Report reaction times, temperatures, and purification steps verbatim .
- Raw data inclusion : Attach NMR spectra, HRMS traces, and chromatograms as supplementary files .
- Ethical compliance : Disclose safety protocols (e.g., waste disposal, PPE usage) per institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
